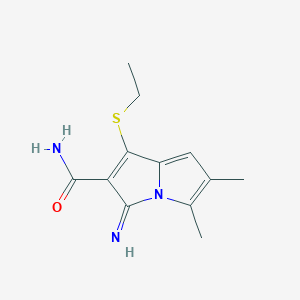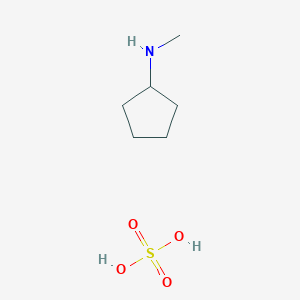![molecular formula C19H20INOSi B12599401 N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide CAS No. 646029-38-1](/img/structure/B12599401.png)
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide is a complex organic compound that belongs to the benzamide family. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by the presence of benzyl, iodo, and trimethylsilyl ethynyl groups attached to the benzamide core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Coupling: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit amyloid-beta aggregation, which is relevant in the context of Alzheimer’s disease . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Comparison
Compared to similar compounds, N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide is unique due to the presence of the iodo and trimethylsilyl ethynyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other benzamide derivatives .
Eigenschaften
CAS-Nummer |
646029-38-1 |
|---|---|
Molekularformel |
C19H20INOSi |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
N-benzyl-2-iodo-N-(2-trimethylsilylethynyl)benzamide |
InChI |
InChI=1S/C19H20INOSi/c1-23(2,3)14-13-21(15-16-9-5-4-6-10-16)19(22)17-11-7-8-12-18(17)20/h4-12H,15H2,1-3H3 |
InChI-Schlüssel |
YUVKDQKZVSYPQE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)
![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)

![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)

![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)


![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)

